

Validating CCT128930 Hydrochloride Target Engagement: A Comparative Guide

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Compound of Interest

Compound Name: CCT128930 hydrochloride

Cat. No.: B2478721

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **CCT128930 hydrochloride**'s performance in engaging its primary target, the serine/threonine kinase AKT (also known as Protein Kinase B), with other alternative inhibitors. Supporting experimental data and detailed methodologies are presented to aid researchers in their evaluation and experimental design.

CCT128930 is a potent and selective, ATP-competitive inhibitor of AKT, with a primary targeting preference for the AKT2 isoform.^{[1][2]} Its mechanism of action involves competing with ATP for the binding site in the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates.^{[1][2]} This inhibition of the PI3K/AKT/mTOR signaling pathway is crucial for its anti-tumor activity, as this pathway is frequently dysregulated in cancer, promoting cell survival and proliferation.^{[1][2][3]}

Comparative Analysis of In Vitro Efficacy

The potency of CCT128930 has been demonstrated across various cancer cell lines, particularly those with a deficient tumor suppressor PTEN, which leads to a constitutively active PI3K/AKT pathway.^{[3][4]} The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) and half-maximal growth inhibitory concentrations (GI₅₀) of CCT128930 in comparison to other well-characterized AKT inhibitors.

Inhibitor/ Compound	Target(s)	U87MG (Glioblastoma, PTEN-null) GI50 (μ M)	LNCaP (Prostate Cancer, PTEN-null) GI50 (μ M)	PC3 (Prostate Cancer, PTEN-null) GI50 (μ M)	BT474 (Breast Cancer, PIK3CA-mutant) GI50 (μ M)	Reference(s)
CCT128930	AKT2 (IC50 = 6 nM)	6.3	0.35	1.9	Not Reported	[4] [5]
MK-2206 (Allosteric Inhibitor)	Pan-AKT	~0.2	Not Reported	Not Reported	Not Reported	[6]
GSK690693 (ATP-Competitive)	Pan-AKT	Not Reported	Not Reported	Not Reported	Not Reported	[6]
Ipatasertib (GDC-0068) (ATP-Competitive)	Pan-AKT	~2.2	Not Reported	Not Reported	Not Reported	[6]

In Vitro Kinase Inhibition Profile

CCT128930 exhibits selectivity for AKT2 over other related kinases. This selectivity is a key attribute for a targeted therapy, as it can minimize off-target effects.

Kinase	CCT128930 IC50 (nM)	Reference(s)
AKT2	6	[4] [5]
p70 S6K	120	[4] [5]
PKA	168	[4] [5]

Experimental Protocols

Validation of CCT128930's target engagement relies on robust experimental methodologies. The following are detailed protocols for key experiments.

Protocol 1: Western Blotting for AKT Pathway Inhibition

This protocol is used to determine the effect of CCT128930 on the phosphorylation of AKT and its downstream substrates, providing direct evidence of target engagement.

Procedure:

- **Cell Culture and Treatment:** Seed cancer cells (e.g., U87MG) in 6-well plates and allow them to adhere overnight.^[1] Treat the cells with varying concentrations of CCT128930 (e.g., 0-20 μ M) for specified time points (e.g., 1, 6, 24 hours).^[1]
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.^{[1][7]}
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.^[6]
- **SDS-PAGE and Western Blotting:** Separate 20-40 μ g of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.^{[6][7]}
- **Antibody Incubation:** Block the membrane and then incubate with primary antibodies specific for phosphorylated and total forms of AKT, GSK3 β , and PRAS40.^[6] This is followed by incubation with an appropriate HRP-conjugated secondary antibody.^[6]
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.^[6]
- **Data Analysis:** Quantify the band intensities to determine the change in phosphorylation status of the target proteins relative to the total protein levels.^[6]

Protocol 2: Cell Proliferation (MTS) Assay

This assay assesses the impact of CCT128930 on cell viability and proliferation.

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[8]
- Compound Treatment: Treat the cells with a serial dilution of CCT128930 (e.g., 0.1 μ M to 50 μ M) for 48 to 72 hours.[4][8]
- MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.[8]
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
- Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth, by plotting the absorbance against the log of the compound concentration.[6][8]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

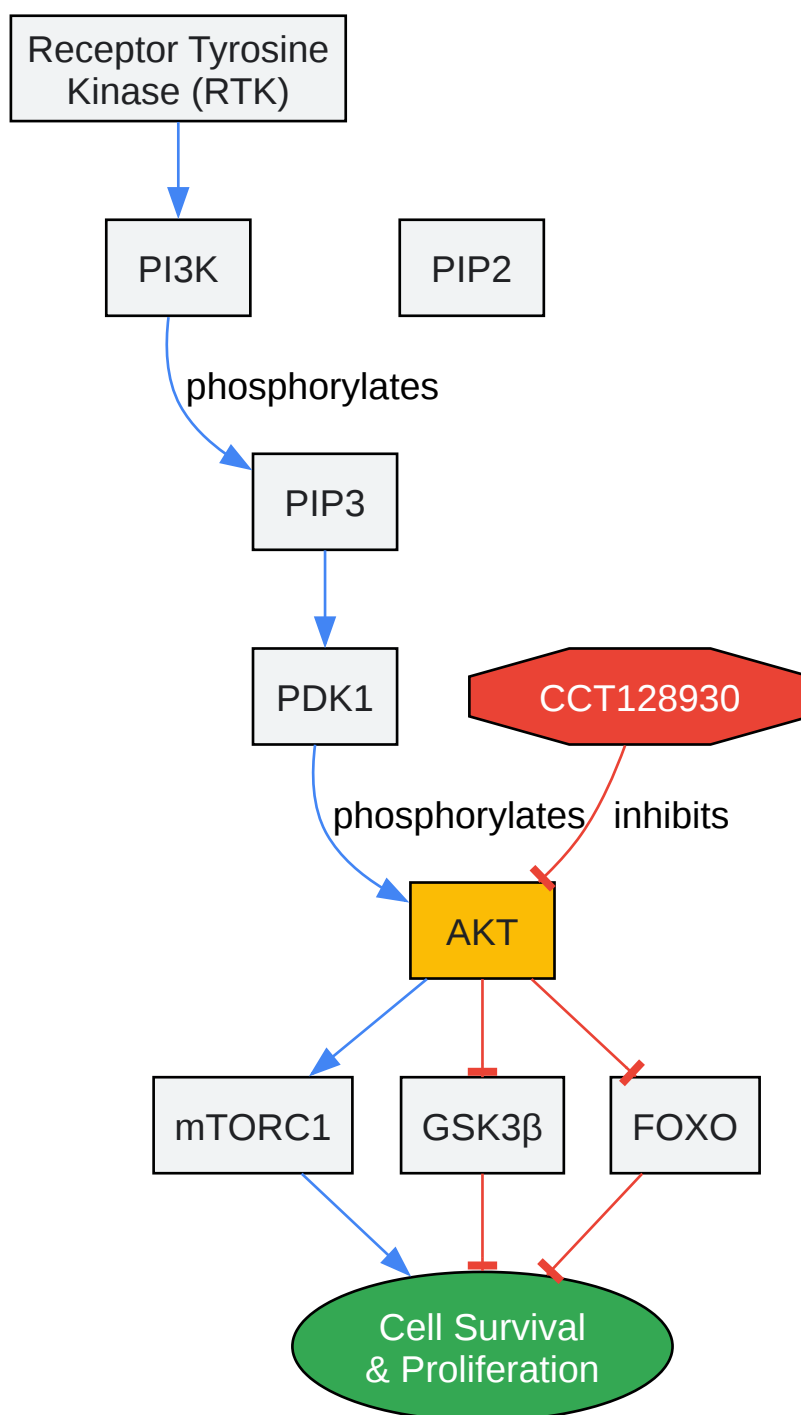
This method determines the effect of CCT128930 on the distribution of cells in different phases of the cell cycle.

Procedure:

- Cell Treatment: Treat cells with CCT128930 at a concentration equivalent to 3 times the GI50 for various time points (e.g., 24, 48 hours).[1][3]
- Cell Harvesting and Fixation: Collect both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.[1][7]
- Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.[1][7]
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[1]
- Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1] CCT128930 has been shown to cause a G1 phase arrest in PTEN-null U87MG human glioblastoma cells.[3][4]

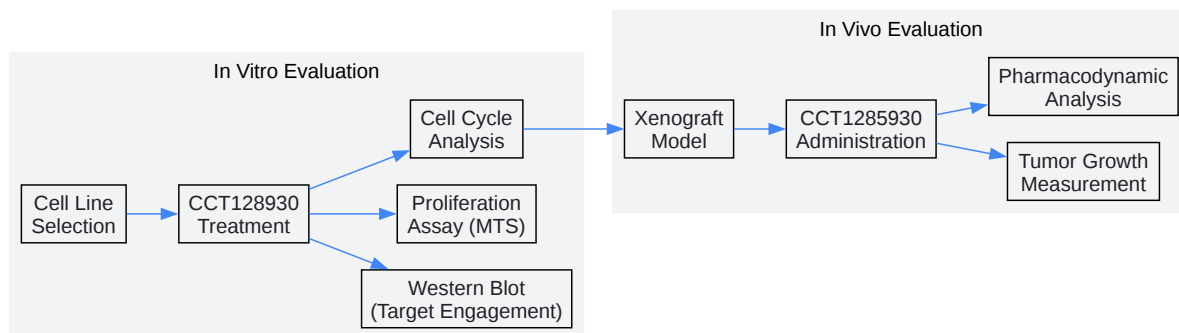
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, the mechanism of action for CCT128930, and a typical experimental workflow for its evaluation.



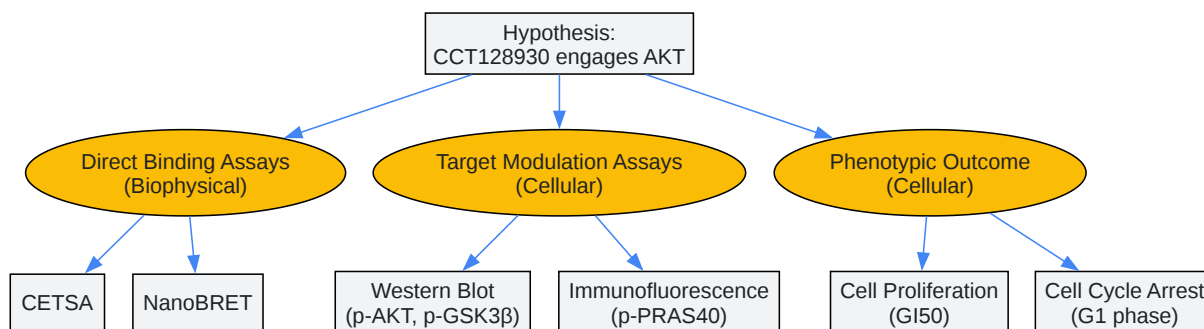
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Caption: CCT128930 inhibits AKT, blocking downstream signaling.



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Caption: Preclinical evaluation workflow for CCT128930.



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Caption: Methods for validating CCT128930 target engagement.

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